

A Comparative Toxicological Analysis of Djalonensone and Tenuazonic Acid for Researchers

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Compound of Interest		
Compound Name:	Djalonensone	
Cat. No.:	B1665736	Get Quote

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This guide provides a comprehensive toxicological comparison of **Djalonensone** (also known as Alternariol monomethyl ether - AME) and Tenuazonic acid (TeA), two mycotoxins produced by Alternaria species. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their toxicological profiles, mechanisms of action, and relevant experimental data to inform future research and risk assessment.

Executive Summary

Djalonensone and Tenuazonic acid are common contaminants in various food products, posing potential health risks to humans and animals. While both mycotoxins exhibit significant toxicity, their mechanisms of action and potency differ. **Djalonensone** is classified as fatal if swallowed, in contact with skin, or inhaled, and is recognized for its genotoxic and mutagenic properties. Tenuazonic acid is a potent inhibitor of protein synthesis and demonstrates significant phytotoxic and cytotoxic effects. This guide presents a side-by-side comparison of their toxicological data, detailed experimental methodologies for their assessment, and visual representations of their molecular pathways.

Quantitative Toxicological Data



The following tables summarize the key quantitative toxicological data for **Djalonensone** and Tenuazonic acid, facilitating a direct comparison of their potency across different models.

Table 1: Acute Toxicity Data

Compound	Test Organism	Route of Administration	LD50	Citation
Djalonensone (AME)	Not Specified	Oral	Fatal (GHS Classification)	[1]
Not Specified	Dermal	Fatal (GHS Classification)	[1]	
Not Specified	Inhalation	Fatal (GHS Classification)	[1]	
Tenuazonic acid (TeA) Mice (male)		Oral	182 mg/kg	[2]
Mice (male)	Oral	225 mg/kg	[2]	
Mice (female)	Oral	81 mg/kg		

Table 2: In Vitro Cytotoxicity Data



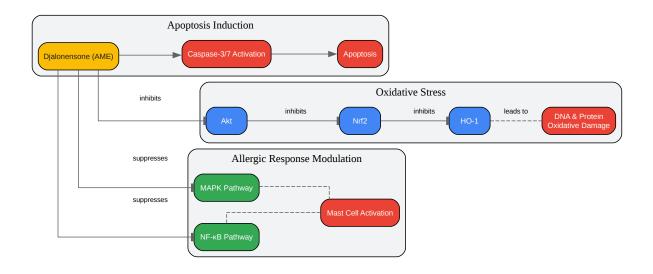
Compound	Cell Line	Assay	Endpoint	Value	Citation
Djalonensone (AME)	IPEC-1 (swine intestinal epithelial)	МТТ	IC50	10.5 μΜ	
HepG2 (human hepatocyte)	Flow Cytometry	EC50	4-5 μg/mL		
Caco-2 (human intestinal epithelial)	Flow Cytometry	EC50	6-23 μg/mL	_	
Tenuazonic acid (TeA)	HepG2 (human hepatocyte)	Flow Cytometry	EC50	40-95 μg/mL	
Caco-2 (human intestinal epithelial)	Flow Cytometry	EC50	60-90 μg/mL		

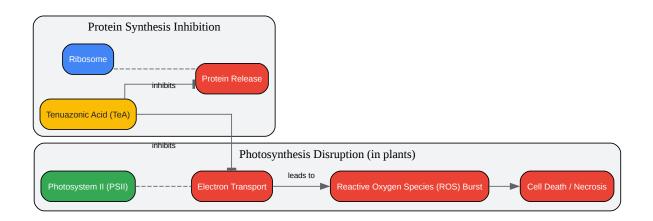
Mechanisms of Action and Signaling Pathways

Djalonensone (Alternariol monomethyl ether - AME)

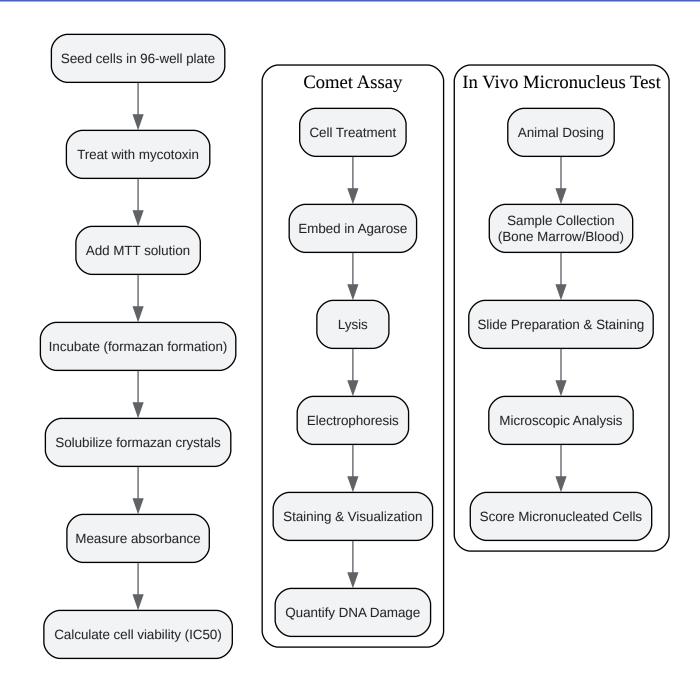
Djalonensone exerts its toxic effects through multiple pathways. It is known to induce programmed cell death (apoptosis) via the activation of caspases 3 and 7. Furthermore, AME can trigger DNA and protein oxidative damage, which is associated with an alteration of the antioxidant response through the inhibition of the Akt/Nrf2/HO-1 signaling pathway. In the context of allergic reactions, AME has been shown to suppress mast cell activation by modulating the MAPK and NF-kB signaling pathways.











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References



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